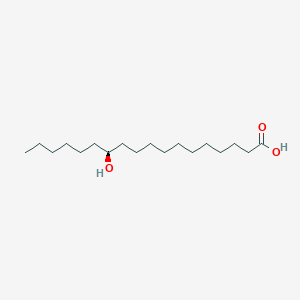

12-Hydroxystearic acid

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Hydroxystearic Acid...

12-Hydroxyoctadecanoic acid has been reported in Bacillus cereus and Elaeagnus angustifolia with data available.

See also: Dipentaerythrityl tri-polyhydroxystearate (monomer of); Polyglyceryl-2 dipolyhydroxystearate (monomer of); Polyhydroxystearic acid (2300 MW) (monomer of) ... View More ...

Properties

IUPAC Name |

12-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQISTXYYBZJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-99-8 | |

| Record name | Poly(12-hydroxystearic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026725 | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, chloroform; insoluble in water | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol | |

CAS No. |

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |

| Record name | 12-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyhydroxystearic acid (2300 MW) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 12-Hydroxystearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 °C | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of 12-Hydroxystearic Acid from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, is a versatile oleochemical derived primarily from castor oil. Its unique properties, including a high melting point and gelling capabilities, make it a valuable component in a wide range of applications, from lubricating greases and cosmetics to polymers and pharmaceuticals. This technical guide provides an in-depth overview of the primary synthesis routes for producing 12-HSA from castor oil, with a focus on experimental protocols and quantitative data. The two main pathways discussed are the conventional method, involving the hydrogenation of castor oil followed by hydrolysis, and an alternative enzymatic route. Detailed methodologies, data tables for easy comparison, and process visualizations are presented to serve as a comprehensive resource for professionals in research and development.

Introduction

Castor oil is a unique vegetable oil, with its fatty acid composition being approximately 90% ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon.[1][2] This inherent functionality makes castor oil an ideal and renewable feedstock for the synthesis of this compound (12-HSA).[3] The production of 12-HSA involves the saturation of the carbon-carbon double bond in the ricinoleic acid backbone.[4] This guide details the prevalent chemical transformations and purification strategies employed to obtain high-purity 12-HSA.

Synthesis Pathways

There are two primary routes for the synthesis of 12-HSA from castor oil:

-

Conventional Method: A two-step process involving the hydrogenation of castor oil to produce hydrogenated castor oil (HCO), followed by the hydrolysis of HCO to yield 12-HSA and glycerol.[5]

-

Alternative Enzymatic Route: This method involves the enzymatic hydrolysis of castor oil to yield ricinoleic acid, which is then subsequently hydrogenated to 12-HSA.[6][7]

The following sections provide detailed experimental protocols for each of these pathways.

Conventional Method: Hydrogenation and Hydrolysis

This is the most common industrial method for 12-HSA production.

In this step, the double bonds in the ricinoleic acid portion of the castor oil triglycerides are saturated with hydrogen in the presence of a catalyst.[1]

Experimental Protocol: Hydrogenation of Castor Oil

Materials:

-

Refined Castor Oil

-

Hydrogen Gas (high purity)

-

Nickel-based catalyst (e.g., Raney Nickel) or Palladium on Carbon (Pd/C)[1][6]

-

Autoclave/High-Pressure Reactor[8]

Procedure:

-

Preparation: The castor oil is first refined to remove impurities.[1]

-

Charging the Reactor: The refined castor oil is charged into a high-pressure autoclave.[8] A nickel catalyst is added to the oil.

-

Reaction Conditions: The reactor is sealed and heated to a temperature ranging from 110°C to 250°C.[1] It is then pressurized with hydrogen gas to a pressure that can be as high as 1000 psi.[1] One source suggests carrying out the process at room temperature under a pressure of 40 psi with alcohol as a solvent.[4]

-

Reaction: The mixture is agitated to ensure proper mixing of the oil, hydrogen, and catalyst. The reaction is allowed to proceed until the desired degree of hydrogenation is achieved.

-

Catalyst Removal: After the reaction, the mixture is cooled, and the catalyst is removed by filtration.[1]

-

Purification: The resulting hydrogenated castor oil (HCO) is a solid, waxy substance.[8] It can be further purified by distillation to remove any by-products.[1] The final product is often flaked.[8]

The triglycerides in HCO are hydrolyzed to yield 12-HSA and glycerol. This is typically achieved through saponification with a strong base, followed by acidification.[4][9]

Experimental Protocol: Saponification and Acidolysis of HCO

Materials:

-

Hydrogenated Castor Oil (HCO)

-

Sodium Hydroxide (NaOH) solution (e.g., 20-25% or 48% liquid caustic soda)[2][4]

-

Sulfuric Acid (H₂SO₄) solution (e.g., 30% or ≥96%)[2]

-

Hot Water

Procedure:

-

Saponification:

-

HCO is charged into a reactor, followed by the addition of hot water. The temperature is maintained at approximately 95-100°C.[2]

-

A solution of sodium hydroxide (caustic lye) is gradually added to the reactor to saponify the HCO. The mixture is stirred and heated for a specific duration (e.g., 8-15 minutes after alkali addition).[2]

-

The completion of saponification can be monitored by checking the acid value of the soap. The pH of the material should be in the range of 6-8.[2]

-

-

Acidification (Acidolysis):

-

Separation and Washing:

-

Drying and Finishing:

Alternative Enzymatic Route

This greener approach utilizes enzymes for the initial hydrolysis step, which can be performed under milder conditions.

Lipases are used to catalyze the hydrolysis of castor oil triglycerides into ricinoleic acid and glycerol.

Experimental Protocol: Enzymatic Hydrolysis of Castor Oil

Materials:

-

Castor Oil

-

Lipase enzyme (e.g., from Candida rugosa or Aspergillus oryzae)[7][11]

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Solvent (optional, e.g., isooctane, n-hexane)[11]

Procedure:

-

Reaction Setup: Castor oil is mixed with water or a buffer solution. A solvent may be added to improve the reaction rate.[11]

-

Enzyme Addition: The lipase enzyme is added to the mixture.

-

Reaction Conditions: The reaction is carried out at a temperature between 15°C and 55°C with constant stirring.[6][11]

-

Separation: After the reaction, the enzyme and the glycerol-containing aqueous phase are separated from the ricinoleic acid.[6] A conversion of over 90% can be achieved.[11]

The ricinoleic acid obtained from enzymatic hydrolysis is then hydrogenated to 12-HSA.

Experimental Protocol: Hydrogenation of Ricinoleic Acid

Materials:

-

Ricinoleic Acid

-

Hydrogen Gas

-

Catalyst (e.g., Nickel or Palladium-based)[6]

Procedure:

-

Reaction Setup: The ricinoleic acid is charged into a reactor with a suitable catalyst.

-

Hydrogenation: The mixture is subjected to hydrogenation under controlled temperature and pressure, similar to the hydrogenation of castor oil, to saturate the double bond.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of 12-HSA.

Table 1: Composition of Castor Oil and Hydrogenated Castor Oil (HCO)

| Component | Castor Oil (% w/w) | Hydrogenated Castor Oil (HCO) (% w/w) |

| Ricinoleic Acid (as glycerides) | 85-91%[4][6] | 2-4%[4] |

| This compound (as glycerides) | - | up to 80%[4] |

| Oleic Acid | 4-5%[6] | 1-4% (with linoleic acid)[4] |

| Linoleic Acid | 4-5%[6] | 1-4% (with oleic acid)[4] |

| Stearic Acid | ~2%[6] | 10-15% (with palmitic acid)[4] |

| Palmitic Acid | ~2%[6] | 10-15% (with stearic acid)[4] |

Table 2: Reaction Parameters for 12-HSA Synthesis

| Parameter | Hydrogenation of Castor Oil | Saponification of HCO | Acidolysis | Enzymatic Hydrolysis |

| Temperature | 110-250°C[1] | 95-100°C[2] | - | 15-55°C[6][11] |

| Pressure | 40 - 1000 psi[1][4] | Atmospheric | Atmospheric | Atmospheric |

| Catalyst/Reagent | Ni-based, Pd/C[1][6] | NaOH (20-48%)[2][4] | H₂SO₄ (30-98%)[2] | Lipase[7][11] |

| Reaction Time | Not specified | 8-15 minutes (after alkali addition)[2] | 5-10 minutes (acid addition)[2] | 6-24 hours[11] |

| pH | - | 6-8[2] | 3-5[2] | ~7.0[11] |

Visualization of Synthesis Workflows

The following diagrams illustrate the key synthesis pathways for 12-HSA from castor oil.

Characterization of 12-HSA

The final 12-HSA product is typically characterized to determine its purity and confirm its chemical structure. Common analytical techniques include:

-

Chromatography: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the fatty acid composition and identify impurities.[12][13]

-

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[14]

-

Physical Properties: The melting point of 12-HSA is a key indicator of its purity.[5]

Conclusion

The synthesis of this compound from castor oil is a well-established process, with the conventional hydrogenation and hydrolysis route being the most common. This method is robust and can be implemented on an industrial scale. The alternative enzymatic route offers a more environmentally friendly approach, operating under milder conditions. The choice of synthesis pathway depends on factors such as desired purity, production scale, and environmental considerations. This guide provides a foundational understanding of the key experimental procedures and parameters involved in the production of this important oleochemical, serving as a valuable resource for professionals in the field.

References

- 1. HYDROGENATED CASTOR OIL (HCO) - Ataman Kimya [atamanchemicals.com]

- 2. CN101412658B - Method for saponification and acidolysis of hydrogenated castor oil by using high concentration acid and alkali - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. castoroil.in [castoroil.in]

- 5. 12HSA – Dehnar Tech Company [orizzonteoil.com]

- 6. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. icoa.org [icoa.org]

- 9. CN1288942A - Preparation method of grease chemical product this compound - Google Patents [patents.google.com]

- 10. CN103288627A - Method for preparing 12-hydroxy stearic acid through utilizing hydrogenerated castor oil as raw material - Google Patents [patents.google.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. akjournals.com [akjournals.com]

- 13. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Intricate Dance of Self-Assembly: A Technical Guide to 12-Hydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, has garnered significant attention for its remarkable ability to self-assemble into complex, three-dimensional fibrillar networks in a variety of organic and aqueous systems. This property makes it a versatile and widely used low-molecular-weight gelator in numerous applications, including pharmaceuticals, cosmetics, and materials science. This technical guide provides an in-depth exploration of the core mechanisms governing the self-assembly of 12-HSA, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the fundamental intermolecular interactions, the influence of environmental factors, and the resulting supramolecular architectures. This guide also presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and application in areas such as controlled drug delivery.

The Core Mechanism: A Symphony of Non-Covalent Interactions

The self-assembly of 12-HSA is primarily driven by a delicate interplay of non-covalent interactions, leading to the formation of self-assembled fibrillar networks (SAFiNs).[1][2] The key molecular features of 12-HSA, a long aliphatic chain with a carboxylic acid head group and a hydroxyl group at the 12th carbon position, are central to this process.

Hydrogen Bonding: The cornerstone of 12-HSA self-assembly is hydrogen bonding. Two primary hydrogen bonding motifs are crucial:

-

Carboxylic Acid Dimerization: The carboxylic acid head groups of two 12-HSA molecules form strong, head-to-head hydrogen-bonded dimers.[3][4][5] This is a critical initial step in the aggregation process.

-

Inter-hydroxyl Hydrogen Bonding: The hydroxyl groups along the fatty acid chains form a network of hydrogen bonds, creating a "chain" that connects the dimer units.[3][5] This interaction is vital for the longitudinal growth of the fibers.

Van der Waals Forces: The long, saturated stearic acid chains of the 12-HSA molecules align and pack together through van der Waals interactions, contributing to the stability and crystallinity of the resulting fibers.

Chirality: The chirality at the 12th carbon atom significantly influences the morphology of the self-assembled structures. Enantiomerically pure (R)-12-HSA or (S)-12-HSA tends to form well-defined, high-aspect-ratio fibers, leading to efficient gelation at low concentrations.[5][6][7] Racemic mixtures, on the other hand, often form platelet-like crystals and exhibit weaker gelation properties.[5] The chirality dictates the handedness of the twist in the resulting fibrillar structures.[8]

Factors Influencing Self-Assembly

The self-assembly of 12-HSA is highly sensitive to its environment. Understanding and controlling these factors is crucial for tailoring the properties of the resulting gels for specific applications.

Solvent: The nature of the solvent plays a pivotal role.

-

Apolar Solvents: In apolar solvents like alkanes and mineral oil, 12-HSA readily self-assembles to form robust gels.[5][6][9] The insolubility of the polar head and hydroxyl groups in the nonpolar medium drives the aggregation.

-

Polar Solvents: In more polar solvents, particularly those capable of hydrogen bonding, the self-assembly can be disrupted as the solvent molecules compete for hydrogen bonding sites with the 12-HSA molecules.[9] This can lead to the formation of spherulitic aggregates instead of fibers.[6][7]

-

Aqueous Systems: In aqueous solutions, the presence of counterions is necessary to solubilize the fatty acid.[10] The self-assembly in water can lead to the formation of unique structures like twisted ribbons and multilamellar tubes.[10][11]

Temperature: 12-HSA organogels are typically thermoreversible.[9][12] Upon heating, the non-covalent interactions are disrupted, leading to the dissolution of the fibrillar network and a transition from a gel to a sol state. The cooling rate significantly impacts the microstructure of the resulting gel. Slow cooling rates generally favor the formation of well-ordered, long fibers, resulting in stronger gels, while rapid cooling can lead to the formation of less ordered, spherulitic structures.[6][7][13][14]

Concentration: The concentration of 12-HSA is a critical parameter. Below a certain concentration, known as the critical gelation concentration (CGC), a stable gel will not form.[1] Increasing the concentration of 12-HSA generally leads to stronger gels with higher mechanical strength.[15][16]

Supramolecular Architectures

The self-assembly of 12-HSA can result in a variety of supramolecular structures, depending on the conditions.

-

Fibers: The most common morphology in organogels is the formation of long, high-aspect-ratio fibers, which entangle to form the 3D gel network.[3][5][6]

-

Ribbons and Tubes: In aqueous solutions, 12-HSA can form twisted ribbons that can further roll up to form multilamellar tubes.[10][11]

-

Spherulites: In more polar solvents or under rapid cooling conditions, 12-HSA can aggregate into spherical, semi-crystalline structures known as spherulites.[6][7][13]

Quantitative Data

The following tables summarize key quantitative data from various studies on 12-HSA self-assembly.

Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents

| Solvent | CGC (wt%) | Reference |

| Mineral Oil | < 1.0 (for optically pure D-12HSA) | [5] |

| Canola Oil | ~0.5 | [17] |

| Paraffin Oil | - | [18] |

| Various Organic Solvents | - | [1][19] |

Table 2: Rheological Properties of 12-HSA Gels

| Solvent | 12-HSA Conc. (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |

| Paraffin Oil | - | 655 | 75 | [18] |

| Various Organic Solvents | - | - | - | [15][16][19] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the self-assembly of 12-HSA.

Preparation of 12-HSA Organogels

-

Dissolution: Weigh the desired amount of 12-HSA and the solvent into a sealed vial.

-

Heating: Heat the mixture in a water bath or on a hot plate with stirring until the 12-HSA is completely dissolved, typically at a temperature above the gel-sol transition temperature. For aqueous solutions, this step is often performed at around 70°C.[10]

-

Gelation: Allow the solution to cool to room temperature undisturbed. The rate of cooling can be controlled to influence the gel's microstructure.[6][7][13]

Rheological Characterization

-

Sample Loading: Carefully load the prepared gel onto the rheometer plate, ensuring no air bubbles are trapped.

-

Oscillatory Measurements:

-

Amplitude Sweep: Perform a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER) and the yield stress of the gel.

-

Frequency Sweep: Conduct a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'').

-

-

Temperature Sweep: Perform a temperature ramp to determine the sol-gel and gel-sol transition temperatures.

Structural Analysis using X-ray Scattering

-

Sample Preparation: Load the 12-HSA gel or powder into a sample holder suitable for X-ray scattering.

-

Data Acquisition:

-

Wide-Angle X-ray Scattering (WAXS): Use WAXS to probe the crystalline structure and packing of the 12-HSA molecules within the self-assembled structures. WAXS profiles of 12-HSA gels often show characteristic peaks corresponding to the crystalline lattice.[10][12][20]

-

Small-Angle X-ray Scattering (SAXS): Use SAXS to investigate the larger-scale structure of the fibrillar network, including the size and shape of the fibers.[9][10][12][20]

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in 12-HSA self-assembly and characterization.

Caption: The hierarchical self-assembly mechanism of this compound.

Caption: A typical experimental workflow for characterizing 12-HSA gels.

Applications in Drug Development

The unique properties of 12-HSA organogels make them promising candidates for various applications in drug development.

-

Controlled Drug Delivery: The 3D network of the gel can entrap both hydrophilic and lipophilic drug molecules, allowing for their sustained release.[15][16] The release rate can be tuned by modifying the gel's composition and microstructure.

-

Topical and Transdermal Delivery: The semi-solid nature of the gels makes them suitable for topical and transdermal drug delivery systems.

-

Injectable Implants: In situ forming organogels based on 12-HSA can be developed as injectable implants for localized and prolonged drug delivery.[15][16]

Conclusion

The self-assembly of this compound is a complex and fascinating process governed by a hierarchy of non-covalent interactions. By understanding and controlling the factors that influence this process, researchers can design and fabricate novel materials with tailored properties for a wide range of applications, particularly in the field of drug development. This guide provides a foundational understanding of the core mechanisms and experimental approaches, serving as a valuable resource for advancing research and innovation in this exciting area.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. Aggregation of this compound and Its Lithium Salt in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Optical Purity and Finite System Size on Self-Assembly of this compound in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pfkek.jp [pfkek.jp]

- 10. mdpi.com [mdpi.com]

- 11. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pfkek.jp [pfkek.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pfkek.jp [pfkek.jp]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of 12-Hydroxystearic Acid (12-HSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid derived primarily from the hydrogenation of castor oil, is a versatile specialty chemical with a unique molecular structure that imparts valuable rheological and thermal properties. Its ability to form extensive hydrogen-bonded networks makes it an exceptional gelling agent, thickener, and stabilizer in a multitude of industrial and pharmaceutical applications. This technical guide provides an in-depth review of the core physical and chemical characteristics of 12-HSA, detailed experimental protocols for its analysis, and logical diagrams to illustrate its synthesis and structure-property relationships. All quantitative data is summarized for clarity and comparative analysis.

Core Physical and Chemical Properties

12-HSA is an 18-carbon saturated fatty acid with a hydroxyl group located at the 12th carbon position.[1] This hydroxyl group is pivotal to its functionality, creating stronger intermolecular forces compared to stearic acid, which results in a higher melting point and viscosity.[1][2] At ambient temperature, it exists as a brittle, waxy, and white to cream-colored solid, often in the form of flakes or a fine powder.[3][4]

General and Thermal Properties

The key identifiers and thermal characteristics of 12-HSA are summarized in Table 1. The melting point is a critical parameter for its application in high-temperature greases and coatings.[5] It typically decomposes before reaching its boiling point.[6]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O₃ | [6] |

| Molecular Weight | 300.48 g/mol | [6] |

| CAS Number | 106-14-9 | [1] |

| Appearance | White to off-white/creamish waxy solid (flakes or powder) | [3][4] |

| Melting Point | 70 - 82 °C (158 - 180 °F) | [4][6][7] |

| Boiling Point | Decomposes before boiling | [6] |

| Flash Point | Approx. 185 - 210 °C (365 - 410 °F) | [6][8] |

| Density | Approx. 0.94 - 1.03 g/cm³ at 25°C | [6][9] |

Solubility Profile

The amphiphilic nature of 12-HSA, stemming from its long hydrophobic carbon chain and the polar hydroxyl and carboxyl groups, dictates its solubility. It is insoluble in water but shows good solubility in several organic solvents, particularly when warmed.[6][9] This property is fundamental to its role as an organogelator.[10]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3][6] |

| Alcohols (Ethanol, Isopropyl Alcohol) | Soluble | [6][9] |

| Ethers (Diethyl Ether) | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Benzene | Soluble | [11] |

| Acetone | Soluble | [11] |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 10 mg/ml) | [12][13] |

| Dimethylformamide (DMF) | Soluble (approx. 10 mg/ml) | [13] |

Chemical Analysis Parameters

Standard chemical parameters used for quality control of fatty acids are crucial for 12-HSA. These values provide insight into the purity and reactivity of the material.

| Parameter | Value Range (mg KOH/g) | Reference(s) |

| Acid Value | 175 - 185 | [7][14] |

| Hydroxyl Value | 153 - 165 | [7][15] |

| Saponification Value | 180 - 192 | [14][15] |

| Iodine Value (g I₂/100g) | ≤ 3 | [7][15] |

Synthesis and Structure-Property Relationship

The primary industrial production of 12-HSA involves a two-step process starting from castor oil, which is naturally rich in ricinoleic acid.

Caption: Industrial synthesis of 12-HSA from castor oil.

The unique properties of 12-HSA are a direct result of its molecular structure, which facilitates the formation of self-assembled fibrillar networks (SAFiNs) through non-covalent interactions, primarily hydrogen bonding.

Caption: Relationship between 12-HSA's structure and its key properties.

Experimental Protocols

Accurate characterization of 12-HSA is essential for quality control and research. The following sections detail the methodologies for key analytical experiments.

Determination of Acid Value (Titration)

This protocol is adapted from standard methods for fatty acid analysis, such as those from FSSAI and AOCS.[16][17]

-

Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams required to neutralize the free fatty acids in one gram of the substance. The sample is dissolved in a neutral solvent and titrated with a standardized alkali solution.[16]

-

Apparatus: 250 mL conical flask, 50 mL burette, analytical balance, water bath.

-

Reagents:

-

Titrant: Standardized 0.1 N or 0.5 N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution.

-

Solvent: 95% Ethyl alcohol, neutralized. To neutralize, add a few drops of phenolphthalein and titrate with the alkali solution to a faint pink endpoint just before use.

-

Indicator: 1% Phenolphthalein solution in 95% ethyl alcohol.

-

-

Procedure: a. Accurately weigh an appropriate amount of 12-HSA (typically 1-2 g) into a 250 mL conical flask. b. Add 50-100 mL of hot, freshly neutralized ethyl alcohol to the flask. c. Add approximately 1 mL of phenolphthalein indicator solution. d. Heat the mixture in a water bath for about five to fifteen minutes to ensure complete dissolution.[8][16] e. Titrate the hot solution with the standardized alkali solution, shaking vigorously, until a permanent faint pink color persists for at least 30 seconds.[8][17] f. Record the volume of titrant used.

-

Calculation:

-

Acid Value = (V × N × 56.1) / W

-

Where:

-

V = Volume of alkali solution used (mL)

-

N = Normality of the alkali solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the 12-HSA sample (g)

-

-

Determination of Hydroxyl Value

This protocol is based on the AOCS Official Method Cd 13-60.[5]

-

Principle: The hydroxyl groups are acetylated using a pyridine-acetic anhydride reagent. The excess anhydride is hydrolyzed, and the resulting acetic acid is titrated with a standardized alkali solution. The hydroxyl value is calculated from the difference in titrant volume between a blank and the acetylated sample.[1]

-

Apparatus: 250 mL Erlenmeyer flasks with ground-glass joints, reflux condensers, 5 mL volumetric pipet, 50 mL burette, steam bath.

-

Reagents:

-

Acetylating Reagent: Freshly prepared mixture of 3 volumes of reagent-grade pyridine and 1 volume of reagent-grade acetic anhydride.

-

Titrant: Standardized 0.5 M ethanolic KOH solution.

-

Indicator: 1% Phenolphthalein solution in ethanol.

-

Neutralized n-butyl alcohol.

-

-

Procedure: a. Accurately weigh approximately 2 g of 12-HSA into an Erlenmeyer flask.[5] b. Pipette exactly 5.0 mL of the pyridine-acetic anhydride reagent into the flask. c. Prepare a reagent blank by pipetting 5.0 mL of the acetylating reagent into a separate empty flask. d. Attach reflux condensers to both flasks and heat on a steam bath for 1 hour. e. Cool the flasks to room temperature. Add 10 mL of distilled water through the condensers. f. Heat the flasks on the steam bath for another 10 minutes to hydrolyze the excess anhydride. g. Cool to room temperature. Rinse the condenser and flask walls with 10 mL of neutralized n-butyl alcohol. h. Add 1 mL of phenolphthalein indicator and titrate with 0.5 M ethanolic KOH to a faint pink endpoint that persists for at least 15 seconds.

-

Calculation:

-

Hydroxyl Value = [((B - S) × N × 56.1) / W] + Acid Value

-

Where:

-

B = Volume of KOH solution for the blank (mL)

-

S = Volume of KOH solution for the sample (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the 12-HSA sample (g)

-

Acid Value is determined from Protocol 3.1.

-

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions like melting point and crystallization behavior.

Caption: General experimental workflow for DSC analysis of 12-HSA.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic (melting) and exothermic (crystallization) transitions are observed as peaks.[18]

-

Apparatus: Differential Scanning Calorimeter, aluminum DSC pans, analytical balance.

-

Procedure: a. Accurately weigh 1-10 mg of 12-HSA into an aluminum DSC pan. b. Hermetically seal the pan. Place an empty sealed pan on the reference side of the DSC cell. c. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate. d. Subject the sample to a controlled temperature program. A typical program for 12-HSA would be: i. Equilibrate at 25°C. ii. Ramp temperature from 25°C to 100°C at a rate of 10°C/min (First Heat). This captures the melting of the initial crystal structure. iii. Hold at 100°C for 5 minutes to erase thermal history. iv. Cool from 100°C to 25°C at 10°C/min (Crystallization). v. Ramp temperature from 25°C to 100°C at 10°C/min (Second Heat).

-

Data Analysis: From the resulting thermogram, determine the onset temperature and peak temperature of melting (Tm) and crystallization (Tc), and the enthalpy of fusion (ΔH).

Conclusion

This compound is a unique and highly functional fatty acid whose value is derived directly from the presence of a hydroxyl group on its alkyl chain. This feature facilitates strong intermolecular hydrogen bonding, leading to desirable properties such as a high melting point and the ability to structure organic liquids. The standardized analytical protocols outlined in this guide are essential for ensuring the quality, purity, and consistent performance of 12-HSA in its diverse applications, from high-performance lubricants to stabilizing agents in cosmetics and pharmaceuticals. A thorough understanding of these characteristics and analytical methods is critical for researchers and developers aiming to innovate with this versatile oleochemical.

References

- 1. Hydroxyl Value of Fatty Oils and Alcohols [library.aocs.org]

- 2. library.aocs.org [library.aocs.org]

- 3. castoroil.in [castoroil.in]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. library.aocs.org [library.aocs.org]

- 6. store.astm.org [store.astm.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. 2.5. Determination of Fat Melting Point [bio-protocol.org]

- 10. 2017erp.com [2017erp.com]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AOAC 965.32-1969, Hydroxyl value of oils and fats. Acetylation m - $14.15 : AOAC Official Method [aoacofficialmethod.org]

- 16. fssai.gov.in [fssai.gov.in]

- 17. scribd.com [scribd.com]

- 18. Differential Scanning Calorimetry Analysis [intertek.com]

(R)-12-Hydroxystearic Acid: A Technical Guide on Chirality, Physicochemical Properties, and Biological Effects

Executive Summary: (R)-12-Hydroxystearic acid ((R)-12-HSA) is a saturated hydroxy fatty acid derived from the hydrogenation of ricinoleic acid, the primary component of castor oil. The chirality conferred by the hydroxyl group at the C12 position is a critical determinant of its molecular behavior, profoundly influencing its self-assembly into complex supramolecular structures. This technical guide provides an in-depth analysis of (R)-12-HSA, focusing on how its specific stereochemistry governs its properties and biological activities. It covers the crucial role of enantiomeric purity in organogel formation, explores its potential biological signaling, and presents relevant quantitative data and experimental protocols for researchers in material science and drug development.

Introduction: 12-Hydroxystearic Acid and the Importance of Chirality

This compound (12-HSA) is an 18-carbon fatty acid with a hydroxyl (-OH) group located on the 12th carbon atom.[1] This hydroxyl group introduces a chiral center, meaning 12-HSA can exist as two non-superimposable mirror images, or enantiomers: (R)-12-HSA and (S)-12-HSA. Commercially, 12-HSA is primarily produced by the hydrogenation of ricinoleic acid from castor oil, a process that yields the (R)-enantiomer.[2][3]

The specific spatial arrangement of the hydroxyl group in the (R) configuration is not a trivial feature. It is the paramount factor driving the molecule's ability to form extensive hydrogen-bonding networks. These interactions are responsible for its capacity to self-assemble into fibers, ribbons, and tubes, making it an exceptionally effective low-molecular-weight organogelator used in lubricants, cosmetics, and plastics.[3][4] The chirality of 12-HSA has a significant impact on its self-assembled structural and interfacial properties.[2] Indeed, the gelation capability is almost exclusive to the enantiomerically pure form, with the racemic mixture being effective only at much higher concentrations.[3] While its role in material science is well-established, the specific biological effects stemming from its chirality are an area of emerging research.

Physicochemical Properties Influenced by Chirality

The defining characteristic of (R)-12-HSA is its ability to act as a versatile molecular gelator in a wide variety of organic solvents.[3] This property is a direct consequence of its chiral structure.

-

Self-Assembly and Gelation: The carboxylic acid head and the hydroxyl group at C12 provide two distinct sites for hydrogen bonding. In nonpolar solvents, these interactions drive the self-assembly of (R)-12-HSA molecules into highly ordered, crystalline fibrillar networks.[2][5] The chirality of the molecule guides this assembly into helical or twisted fibers, which entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel.[3]

-

Polymorphism: The supramolecular architecture of the gel network is sensitive to external conditions such as the solvent, temperature, and cooling rate.[3] This can lead to different crystalline forms, a phenomenon known as polymorphism. The resulting macroscopic properties of the gel, including its firmness and stability, are dictated by the underlying microscopic structure, such as the formation of fibers or spherulitic aggregates.[3]

-

Enantiomeric Purity: The effectiveness of 12-HSA as a gelator is highly dependent on its enantiomeric purity. The presence of the (S)-enantiomer disrupts the regular, ordered packing required for efficient fiber formation, thereby weakening or inhibiting gelation. Studies have shown that a racemic mixture has a much weaker effect on surface and gelling properties compared to the pure (R)-enantiomer.[2][3]

Biological Effects and Signaling Pathways

While the physical properties of (R)-12-HSA are well-documented, research into its specific biological effects is less extensive compared to other hydroxystearic acids, such as 9-HSA, which is known to have antiproliferative activity by inhibiting histone deacetylase (HDAC1).[6] However, the structural similarity of 12-HSA to other endogenous lipid signaling molecules suggests it may interact with cellular pathways.

Potential Interaction with GPR55

A plausible, though not yet definitively proven, target for lipid molecules like 12-HSA is the G protein-coupled receptor 55 (GPR55). GPR55 has been identified as a receptor for certain cannabinoid ligands and the endogenous phospholipid L-α-lysophosphatidylinositol (LPI).[7][8] Given that GPR55 is activated by various lipid structures, it represents a potential candidate for mediating the biological effects of (R)-12-HSA.

Activation of GPR55 initiates a distinct signaling cascade that differs from classical cannabinoid receptors. It couples primarily to Gαq and Gα12/13 proteins, bypassing Gαi and Gαs.[7][8] This leads to the activation of two main downstream pathways:

-

Gαq-PLC-Ca2+ Pathway: Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][9]

-

Gα12/13-RhoA Pathway: Gα12/13 activates the small GTPase RhoA.[10] Activated RhoA, in turn, can stimulate Rho-associated kinase (ROCK), which is involved in regulating the actin cytoskeleton, cell adhesion, and motility. The Gα12/13-RhoA axis can also contribute to PLC activation and subsequent calcium signaling.[7][9]

The culmination of this signaling is a sustained increase in intracellular calcium levels, which can modulate a wide range of cellular processes, including transcription factor activation (e.g., NFAT), proliferation, and migration.[10]

Signaling Pathway Visualization

The following diagram illustrates the canonical GPR55 signaling cascade, a potential pathway for (R)-12-HSA.

References

- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of 12-Hydroxystearic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 12-hydroxystearic acid (12-HSA) in a range of common organic solvents. Understanding the solubility characteristics of 12-HSA is critical for its application in various fields, including pharmaceuticals, cosmetics, and material science, where it is often used as a gelling agent, thickener, or stabilizer. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility of this compound

This compound, a saturated fatty acid, exhibits varying degrees of solubility in organic solvents, largely influenced by the polarity and hydrogen bonding capacity of the solvent. The presence of both a long hydrophobic carbon chain and a polar hydroxyl group gives 12-HSA its unique solubility profile.

Summary of Solubility Data

The following table summarizes the known solubility of 12-HSA in various organic solvents. It is important to note that comprehensive quantitative data across a wide range of temperatures is not extensively available in the public domain. The information presented here is a consolidation of data from scientific literature and technical data sheets.

| Solvent Classification | Solvent | Qualitative Solubility | Quantitative Solubility (at approx. Room Temperature) |

| Alcohols | Ethanol | Soluble[1][2][3][4] | ~10 mg/mL[2] |

| Methanol | Soluble[1][3] | - | |

| Ketones | Acetone | Soluble | - |

| Esters | Ethyl Acetate | Slightly Soluble (with heating)[3] | - |

| Aromatic Hydrocarbons | Benzene | Soluble | - |

| Toluene | - | - | |

| Chlorinated Solvents | Chloroform | Soluble[1][3][4] | - |

| Ethers | Diethyl Ether | Soluble[1][4] | - |

| Amides | Dimethylformamide (DMF) | Soluble[2] | ~10 mg/mL[2] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble[2] | ~10 mg/mL[2] |

| Alkanes | Hexane | Sparingly Soluble | - |

| Petroleum Ether | Sparingly Soluble | - |

Note: The term "soluble" indicates that 12-HSA can be dissolved to a significant extent, while "sparingly soluble" or "slightly soluble" suggests limited dissolution. The provided quantitative data should be considered approximate. For precise applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

Experimental Protocols for Determining Solubility

Accurate determination of 12-HSA solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments, adapted from general procedures for fatty acid solubility determination.

Isothermal Equilibrium Solubility Determination by Gravimetric Method

This method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a liquid at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.0001 g)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 12-HSA to a series of vials containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 12-HSA (e.g., 60-80°C). The oven should be well-ventilated.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried 12-HSA residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 12-HSA by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solvent.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For more complex mixtures or when higher precision is required, an HPLC method can be developed to determine the concentration of 12-HSA in a saturated solution.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength if derivatization is used).

-

Reversed-phase C18 column.

-

12-HSA standard of known purity.

-

Mobile phase solvents (e.g., methanol, acetonitrile, water with additives like acetic or formic acid).

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Syringe filters.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the 12-HSA standard and dissolve it in a suitable solvent (which can be the mobile phase) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with different known concentrations.

-

-

Preparation of Saturated Sample:

-

Follow steps 1 and 2 from the gravimetric method to prepare and equilibrate a saturated solution of 12-HSA in the solvent of interest.

-

-

Sample Withdrawal and Dilution:

-

Withdraw a known volume of the clear supernatant from the saturated solution using a pre-warmed syringe and filter it.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration of 12-HSA within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

HPLC Analysis:

-

Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

Develop a suitable chromatographic method to achieve good separation and peak shape for 12-HSA. A gradient elution may be necessary.

-

Record the peak areas of the 12-HSA in the chromatograms for both the standards and the sample.

-

-

Data Analysis and Solubility Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the 12-HSA standards.

-

Determine the concentration of 12-HSA in the diluted sample solution by interpolating its peak area on the calibration curve.

-

Calculate the original concentration of 12-HSA in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of 12-HSA in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining solubility, the following diagrams illustrate the logical flow of the experimental protocols.

Caption: Gravimetric method workflow for 12-HSA solubility.

Caption: HPLC-based workflow for 12-HSA solubility.

References

Thermal behavior of 12-Hydroxystearic acid

An In-depth Technical Guide to the Thermal Behavior of 12-Hydroxystearic Acid

Abstract

This compound (12-HSA), a saturated hydroxy fatty acid derived from hydrogenated castor oil, is widely recognized for its ability to form self-assembled fibrillar networks, leading to the gelation of various organic solvents.[1] This property makes it a critical component in applications ranging from lubricants and greases to cosmetics and pharmaceuticals.[2][3] Understanding the thermal behavior of 12-HSA is paramount for controlling the microstructure, stability, and performance of these formulations. This technical guide provides a comprehensive overview of the thermal properties of 12-HSA, focusing on its phase transitions, crystallization kinetics, and the factors influencing its thermal characteristics. It is intended for researchers, scientists, and drug development professionals working with 12-HSA-based systems.

Physicochemical Properties of this compound

12-HSA is a C18 fatty acid with a hydroxyl group at the 12th carbon position.[4] This unique structure, featuring both a polar hydroxyl group and a nonpolar hydrocarbon chain, facilitates self-assembly through hydrogen bonding.[5][6]

| Property | Value | Reference |

| Chemical Name | 12-Hydroxyoctadecanoic acid | [7][8] |

| CAS Number | 106-14-9 | [2][8] |

| Molecular Formula | C₁₈H₃₆O₃ | [2][8] |

| Molecular Weight | 300.48 g/mol | [7] |

| Appearance | White to cream flakes or fine powder | [2] |

| Melting Range | 70 - 82 °C | [2][8][9] |

Thermal Analysis Methodologies

The thermal behavior of 12-HSA is primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[10][11]

Objective: To determine the melting point (Tₘ), crystallization temperature (T꜀), and enthalpy of fusion (ΔHբ) of 12-HSA.

Apparatus: A differential scanning calorimeter (e.g., heat-flux or power-compensation type).[12]

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of 12-HSA powder into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 20-25°C.

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature well above the expected melting point (e.g., 100°C).[10]

-

Hold the sample at the final temperature for a few minutes to ensure complete melting and erase thermal history.

-

Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature to observe crystallization.

-

A second heating scan is often performed under the same conditions to analyze the thermal properties of the recrystallized sample.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and area of endothermic (melting) and exothermic (crystallization) events. The area under the melting peak is used to calculate the enthalpy of fusion.[13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Objective: To determine the decomposition temperature and thermal stability of 12-HSA.

Apparatus: A thermobalance.[12]

Procedure:

-

Sample Preparation: Place a known quantity (e.g., 5-10 mg) of 12-HSA into a TGA sample pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan onto the thermobalance within the furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10-20°C/min).

-

The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.[14] The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Thermal Behavior and Phase Transitions

Melting and Crystallization

Pure 12-HSA exhibits a distinct endothermic peak in its DSC thermogram corresponding to its melting point.[9] The melting temperature of purified 12-HSA is generally higher than that of unpurified samples, which often show a broader melting peak due to the presence of impurities.[15] The melting point for technical-grade 12-HSA is reported to be around 76°C with a melting enthalpy of 182 kJ/kg.[1] Upon cooling from the melt, 12-HSA undergoes an exothermic transition as it crystallizes.[13]

Sol-Gel Transitions

In organic solvents, 12-HSA self-assembles into fibers that form a three-dimensional network, entrapping the solvent to create an organogel.[5] The thermal behavior of these gels is characterized by a gel-sol transition upon heating and a sol-gel transition upon cooling. The gel-sol transition temperature (Tmelt) can be observed via DSC.[15] For example, in an organogel with castor oil, gel-sol transitions were observed at 73°C.[15] The transition temperature is influenced by the solvent type and the concentration of 12-HSA.[5]

Polymorphism in Aqueous Systems

In aqueous solutions, typically with a counterion like ethanolamine to aid solubilization, 12-HSA exhibits complex polymorphic behavior.[16][17] At lower temperatures (e.g., 20°C), it can form crystalline, multi-lamellar tubular structures.[6] As the temperature increases, these structures undergo a transition, melting into smaller micelles.[9][17] This transition, which involves both the melting of the fatty acid chains (Lα–Lβ transition) and the morphological change from tubes to micelles, typically occurs between 30°C and 50°C, depending on the specific conditions like pH and the ratio of 12-HSA to counterion.[16][18]

Factors Influencing Thermal Behavior

The thermal properties of 12-HSA are not intrinsic and can be significantly affected by several external and internal factors.

-

Purity: The presence of impurities, such as other fatty acids from the hydrolysis of hydrogenated castor oil, can lower and broaden the melting point.[15]

-

Solvent: The choice of solvent significantly impacts sol-gel transition temperatures. Solvents with a hydrogen-bonding Hansen solubility parameter (δh) below 4.7 MPa¹/² tend to produce clear organogels.[5] The interactions between the solvent and 12-HSA molecules affect the stability of the self-assembled network.

-

Heating/Cooling Rate: The rate of temperature change can influence crystallization kinetics.[1] Lower cooling rates typically favor the formation of longer, more linear fibrils, while higher cooling rates can lead to shorter, branched fibrils.[1] This is because nucleation and crystal growth processes can be governed by either thermodynamics (at slow rates) or mass transfer (at fast rates).[1]

-

Concentration: In organogels, increasing the concentration of 12-HSA generally leads to stronger gels with higher gel-sol transition temperatures.[5]

Summary of Quantitative Thermal Data

The following tables summarize key quantitative data reported in the literature for 12-HSA under various conditions.

Table 1: Melting and Transition Temperatures of 12-HSA and its Formulations

| System | Method | Transition | Temperature (°C) | Reference |

| Purified 12-HSA Powder | DSC | Melting Point (Tₘ) | ~79-82 | [8][9] |

| Unpurified 12-HSA Powder | DSC | Melting Point (Tₘ) | Lower than purified (by 2.9°C) | [15] |

| 12-HSA / Castor Oil Organogel | DSC | Gel-Sol Transition | 73 | [15] |

| 12-HSA / Almond Oil Organogel | DSC | Gel-Sol Transition | 63 | [15] |

| 12-HSA Aqueous Solution (with Ethanolamine) | DSC | Multilamellar-to-Micelle | 30 - 35 | [16] |

| 12-HSA / Dodecane Gel | DSC | Gel-Sol Transition | 70 | [15] |

Table 2: Enthalpy Values for 12-HSA

| System | Method | Parameter | Value | Reference |

| Technical-Grade 12-HSA | - | Enthalpy of Fusion (ΔHբ) | 182 kJ/kg | [1] |

Note: Enthalpy values are less commonly reported and can vary significantly with purity and crystalline form.

Conclusion

The thermal behavior of this compound is complex and highly dependent on its physicochemical environment. Its melting and crystallization characteristics, along with its ability to undergo sol-gel transitions, are fundamental to its function as a structuring agent. Key parameters such as purity, solvent choice, concentration, and thermal history must be carefully controlled to achieve desired material properties. The methodologies and data presented in this guide offer a foundational understanding for professionals engaged in the research, development, and application of 12-HSA-based materials, enabling better formulation design and performance prediction.

References

- 1. researchgate.net [researchgate.net]

- 2. 2017erp.com [2017erp.com]

- 3. cir-safety.org [cir-safety.org]

- 4. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound (CAS 106-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Environmental Profile of 12-Hydroxystearic Acid: A Technical Guide

Introduction: 12-Hydroxystearic acid (12-HSA), a saturated C18 hydroxy fatty acid derived from the hydrogenation of castor oil, is a versatile oleochemical used in a wide array of applications, including lithium greases, cosmetics, coatings, and polymers.[1][2][3] Its unique chemical structure, featuring a hydroxyl group on the 12th carbon, imparts valuable gelling and stabilizing properties.[2] As with any chemical used in industrial and consumer products, a thorough understanding of its environmental fate and ecotoxicological profile is essential for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the biodegradability, environmental impact, and relevant metabolic pathways of 12-HSA.

Environmental Fate and Ecotoxicity

The environmental behavior of 12-HSA is dictated by its physical and chemical properties. It is a non-toxic, non-hazardous material that is insoluble in water.[3] If released into the environment, it is expected to adsorb to suspended solids and sediment.[1] Due to its estimated pKa, 12-HSA will exist almost entirely in its anionic form in natural waters (pH 5-9), making volatilization an insignificant environmental fate process.[1]

Bioaccumulation Potential

The potential for a substance to accumulate in living organisms is a key environmental consideration. The estimated bioconcentration factor (BCF) for 12-HSA suggests a moderate potential for bioaccumulation.[1] However, this is largely mitigated by its rapid biodegradation.

| Parameter | Value | Interpretation | Source |

| Log K_ow_ (estimated) | 6.41 | High potential for bioaccumulation | PubChem[1] |

| Bioconcentration Factor (BCF, estimated) | 56 | Moderate potential for bioaccumulation | PubChem[1] |

Aquatic Ecotoxicity

Ecotoxicity data for 12-HSA indicates a low level of concern for aquatic organisms. While some safety data sheets (SDS) contain hazard statements such as "Very toxic to aquatic life" or "Harmful to aquatic life with long lasting effects," the available quantitative data from toxicity studies show low toxicity.[4][5] An oral toxicity study in rats found an LD50 of >5,000 mg/kg, indicating low acute toxicity.[6][7]

| Organism | Test Type | Duration | Result | Source |

| Fish (Freshwater) | LC50 | 96 h | >9,900 mg/L | Redox SDS[6] |

| Fish (Freshwater) | LC0 | - | >100 mg/L | Jaydeep Chem SDS[7] |

| Crustacea (Daphnia magna) | EC50 | 48 h | >100 mg/L | Redox SDS[6] |

| Bacteria | EC0 | - | >100 mg/L | Jaydeep Chem SDS[7] |

Biodegradability

12-HSA is considered to be readily biodegradable, which is a critical factor in its favorable environmental profile.[6][7][8] This indicates that the substance is rapidly broken down by microorganisms in the environment, preventing persistence and long-term adverse effects.

| Test Guideline | Result | Conclusion | Source |

| Japanese MITI Test (similar to OECD 301C) | 93% degradation | Readily Biodegradable | PubChem[1] |

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a standard method for determining the ready biodegradability of poorly soluble substances like 12-HSA.[9][10]